REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH2:10]=[C:11]([CH3:13])[CH3:12]>>[C:11]([C:4]1[CH:3]=[C:2]([OH:1])[C:7]([C:11]([CH3:13])([CH3:12])[CH3:10])=[CH:6][C:5]=1[O:8][CH3:9])([CH3:13])([CH3:12])[CH3:10]
|
Name
|
124
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
styrene-divinylbenzene copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Type
|
CUSTOM
|
Details
|
The suspension in the reactor is now stirred steadily at 500 revolutions per minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared in a stirred reactor
|
Type
|
WAIT
|
Details
|
After one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
are filtered through a suction take-off line
|
Type
|
CUSTOM
|
Details
|
fitted with a metal
|
Type
|
FILTRATION
|
Details
|
filter (pore diameter 10 micrometers)
|
Type
|
DISTILLATION
|
Details
|
are fed to a fractional distillation
|
Type
|
ADDITION
|
Details
|
After 100 hours' operation, 5,486 parts (85% of theory, based on starting material II) of a mixture of 2-tert.butyl-4-hydroxyanisole and 3-tert.-butyl-4-hydroxyanisole of boiling point 140°-145° C./14 millibars
|
Duration
|
100 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |